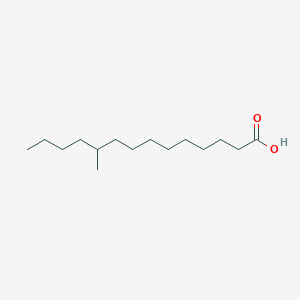

10-Methyltetradecanoic acid

描述

Classification and Structural Context of Branched-Chain Fatty Acids (BCFAs)

Fatty acids, the fundamental building blocks of many lipids, are broadly categorized as either straight-chain or branched-chain. oup.com BCFAs are distinguished by the presence of at least one methyl group branching off the main acyl chain. wikipedia.org This structural feature significantly impacts their physical properties, such as melting point and fluidity, when incorporated into cell membranes. nih.gov BCFAs can be further classified based on the number and position of these methyl branches. oup.com

Overview of Iso- and Anteiso-Series Fatty Acids

The most prevalent monomethyl BCFAs belong to the iso- and anteiso-series. oup.comcambridge.org

Iso-series fatty acids are characterized by a methyl group located on the penultimate carbon atom from the methyl (omega) end of the fatty acid chain, creating a terminal isopropyl group. nih.govresearchgate.net For example, 14-methylpentadecanoic acid (isopalmitic acid) is a classic iso-fatty acid. gerli.com

Anteiso-series fatty acids have a methyl group on the antepenultimate carbon atom (the third carbon from the methyl end). nih.govresearchgate.net An example is 13-methylpentadecanoic acid. gerli.com

These two series are the most common types of BCFAs found in nature, particularly as major components of bacterial cell membranes. cambridge.orgnih.gov They are synthesized using branched-chain amino acids like leucine (B10760876), isoleucine, and valine as primers. plos.orgnih.gov The relative ratio of iso- and anteiso-fatty acids in bacterial membranes can change in response to environmental factors like temperature, helping to maintain optimal membrane fluidity. researchgate.net

Unique Structural Features of 10-Methyltetradecanoic Acid

This compound stands apart from the common iso- and anteiso-series due to the position of its methyl group. As its name implies, it is a 14-carbon fatty acid (tetradecanoic acid) with a methyl group attached to the 10th carbon atom. ebi.ac.uk This places the branch neither at the penultimate nor the antepenultimate position, but rather closer to the center of the carbon chain. wur.nlwiley.com

This mid-chain branching is a key structural feature that defines it as a non-terminal BCFA. wur.nl This specific placement disrupts the regular packing of the fatty acid chains in a lipid bilayer differently than the terminal branches of iso- and anteiso-fatty acids, which can lead to distinct effects on membrane properties. frontiersin.org Saturated mid-chain branched fatty acids like this compound are noted for their high oxidative stability and low melting points compared to their straight-chain counterparts. frontiersin.org

| Compound Name | Systematic Name | Molecular Formula | Molar Mass (g/mol) | Branch Position |

|---|---|---|---|---|

| This compound | This compound | C15H30O2 | 242.40 | 10 |

| Myristic acid (comparison) | Tetradecanoic acid | C14H28O2 | 228.37 | N/A (Straight-chain) |

| Isopalmitic acid (iso-series example) | 14-Methylpentadecanoic acid | C16H32O2 | 256.42 | 14 (iso) |

| Anteiso-pentadecanoic acid (anteiso-series example) | 12-Methyltetradecanoic acid | C15H30O2 | 242.40 | 12 (anteiso) |

Historical Perspective on the Investigation of Methyl-Branched Fatty Acids

The study of methyl-branched fatty acids has a rich history rooted in microbiology and biochemistry. The initial discovery and characterization of these lipids were closely linked to the analysis of bacterial components.

One of the most well-known mid-chain branched fatty acids, tuberculostearic acid (10-methyloctadecanoic acid), was first isolated from Mycobacterium tuberculosis in 1927. wikipedia.org This discovery was a landmark, revealing that not all fatty acids possessed a simple, straight-chain structure. Subsequent research established that 10-methyloctadecanoic acid and other similar fatty acids were characteristic components of Actinomycetales bacteria. wikipedia.orgnih.govmicrobiologyresearch.org

The occurrence of iso- and anteiso-branched fatty acids as major constituents in many bacteria was first systematically reported in Bacillus subtilis in the early 1960s. gerli.com This work highlighted their importance in bacterial physiology and their utility in bacterial classification and identification. nih.govnih.gov

Investigations into this compound specifically have often occurred in the context of analyzing the complex fatty acid profiles of various organisms. For instance, it has been identified as a constituent in certain bacteria and marine sponges. wiley.com The presence of 10-methyl-branched acids, including this compound, 10-methylpentadecanoic acid, and 10-methylhexadecanoic acid, in bacteria has led to the suggestion that methylation at the C-10 position may be a specific marker for actinomycetes. wiley.com The identification of these less common BCFAs continues to expand our understanding of lipid diversity and metabolism across different life forms. wiley.comnih.gov

Structure

3D Structure

属性

分子式 |

C15H30O2 |

|---|---|

分子量 |

242.4 g/mol |

IUPAC 名称 |

10-methyltetradecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-3-4-11-14(2)12-9-7-5-6-8-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |

InChI 键 |

FDPYUFACKYXEAP-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(C)CCCCCCCCC(=O)O |

产品来源 |

United States |

Biosynthetic Pathways and Metabolic Engineering of 10 Methyltetradecanoic Acid and Other Methyl Branched Fatty Acids

Enzymatic Mechanisms for Branched-Chain Fatty Acid Synthesis

The formation of branched-chain fatty acids (BCFAs) commences with the generation of specific starter units, or primers, derived from amino acids, which are then extended through the conventional fatty acid synthesis machinery.

Initiation from Branched-Chain Amino Acid Precursors (Valine, Leucine (B10760876), Isoleucine)

The biosynthesis of iso- and anteiso-branched-chain fatty acids is initiated from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. nih.govmdpi.commdpi.comasm.org The initial step involves the transamination of these amino acids to their corresponding branched-chain α-keto acids (BCKAs): α-ketoisovalerate from valine, α-ketoisocaproate from leucine, and α-keto-β-methylvalerate from isoleucine. mdpi.comwikipedia.orgoup.com This reaction is catalyzed by a branched-chain amino acid transferase (BCAT). mdpi.complos.org

Following transamination, the BCKAs undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to form branched short-chain acyl-CoA primers. mdpi.comasm.orgplos.orgfrontiersin.org Specifically, valine gives rise to isobutyryl-CoA, leucine to isovaleryl-CoA, and isoleucine to 2-methylbutyryl-CoA. mdpi.comwikipedia.orgoup.com These acyl-CoA molecules then serve as the initial building blocks for the synthesis of different series of BCFAs. Isobutyryl-CoA from valine initiates the synthesis of even-numbered iso-fatty acids, such as 14-methyl-pentadecanoic acid (isopalmitic acid). wikipedia.org Isovaleryl-CoA from leucine is the precursor for odd-numbered iso-fatty acids, like 13-methyl-tetradecanoic acid. wikipedia.org 2-Methylbutyryl-CoA from isoleucine leads to the formation of anteiso-series fatty acids containing an odd number of carbons, for instance, 12-methyl-tetradecanoic acid. wikipedia.orgresearchgate.net

| Precursor Amino Acid | Branched-Chain α-Keto Acid | Acyl-CoA Primer | Resulting Fatty Acid Series |

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | Even-numbered iso-series |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | Odd-numbered iso-series |

| Isoleucine | α-Keto-β-methylvalerate | 2-Methylbutyryl-CoA | Odd-numbered anteiso-series |

Elongation Processes in Fatty Acid Synthesis Pathways

Once the branched-chain acyl-CoA primers are synthesized, they enter the fatty acid synthesis (FAS) pathway for chain elongation. wikipedia.orgnih.gov This process is carried out by the fatty acid synthase system, which iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. wikipedia.orgoup.comnih.govnih.gov The initial condensation reaction, which combines the primer with malonyl-ACP (acyl carrier protein), is catalyzed by β-ketoacyl-ACP synthase III, commonly known as FabH. frontiersin.orgasm.orgwiley.com

The substrate specificity of FabH is a critical determinant for whether an organism produces straight-chain or branched-chain fatty acids. asm.orgoup.com In bacteria that predominantly synthesize BCFAs, such as Bacillus subtilis, FabH exhibits a preference for branched-chain acyl-CoA primers. asm.org In contrast, the FabH in organisms like Escherichia coli, which primarily make straight-chain fatty acids, is highly selective for acetyl-CoA. wiley.comoup.com The subsequent cycles of elongation, involving condensation, reduction, dehydration, and a second reduction, are carried out by other enzymes of the FAS system, utilizing malonyl-CoA as the extender unit for each two-carbon addition. wikipedia.orgnih.govwiley.com The final products are typically BCFAs with chain lengths ranging from 12 to 17 carbons. wikipedia.org

Methylation Specificity in 10-Positioned Branches

The formation of a methyl branch at the 10th carbon position, as seen in 10-methyltetradecanoic acid and the well-known tuberculostearic acid (10-methyloctadecanoic acid), follows a distinct pathway that occurs after the main fatty acid chain has been synthesized. This process involves the methylation of a pre-existing unsaturated fatty acid.

S-Adenosyl-L-Methionine (SAM)-Dependent Methyltransferases (e.g., BfaB, TmpB)

The key step in creating the 10-methyl branch is a methylation reaction catalyzed by a class of enzymes known as S-Adenosyl-L-methionine (SAM)-dependent methyltransferases. researchgate.netnih.govnih.gov In this reaction, SAM serves as the universal methyl donor. nih.govnih.gov Two notable enzymes involved in this process are BfaB, found in actinomycetes, and TmpB, found in some γ-proteobacteria. researchgate.netnih.govresearchgate.net

These enzymes act on monounsaturated fatty acids that are typically part of a phospholipid molecule within the cell membrane. researchgate.net The methyltransferase transfers a methyl group from SAM to the double bond of the fatty acid. nih.gov Specifically for the synthesis of 10-methyl fatty acids, the substrate is often an oleic acid (18:1Δ9) moiety, and the methyl group is added to the C10 position of the double bond. nih.govnih.govfrontiersin.org Studies have shown that BfaB and TmpB have a range of substrate specificities, acting on C14 to C20 fatty acids with a double bond at the Δ9, Δ10, or Δ11 position. researchgate.netnih.govdntb.gov.ua This reaction does not directly produce the final 10-methyl fatty acid but rather a 10-methylene intermediate. researchgate.netnih.govfrontiersin.org

Role of Methylene (B1212753) Intermediates and Reductases (e.g., BfaA)

The methylation reaction catalyzed by enzymes like BfaB results in the formation of a 10-methylene fatty acid intermediate. researchgate.netfrontiersin.orgnih.gov For example, the methylation of oleic acid (18:1Δ9) produces 10-methylene-octadecanoic acid. frontiersin.org This intermediate contains an exocyclic double bond at the C10 position.

A second enzymatic step is required to convert this methylene intermediate into the final saturated methyl-branched fatty acid. This step is a reduction reaction catalyzed by an FAD (flavin adenine (B156593) dinucleotide)-binding oxidoreductase, such as BfaA. researchgate.netnih.govfrontiersin.orgnih.gov BfaA reduces the double bond of the 10-methylene group to a single bond, thus forming the stable 10-methyl branch. researchgate.netnih.govfrontiersin.org This reduction step typically uses NADPH as the reducing agent. frontiersin.org Therefore, the complete synthesis of a 10-methyl fatty acid like tuberculostearic acid requires the sequential action of both the methyltransferase (BfaB) and the reductase (BfaA). nih.govfrontiersin.orgnih.gov In some engineered systems, fusing the BfaA and BfaB enzymes into a single protein has been shown to increase the efficiency of converting the unsaturated precursor to the final 10-methyl branched fatty acid. researchgate.netnih.gov

Comparative Analysis of Distinct Methylation Pathways across Organisms

Two primary pathways for the production of 10-methyl branched fatty acids have been characterized in different bacterial lineages: the bfa pathway in actinomycetes and the tmp pathway in γ-proteobacteria. researchgate.netnih.govresearchgate.net

The bfa pathway , well-studied in organisms like Mycobacterium and Thermomonospora curvata, is a two-step process involving the BfaB methyltransferase and the BfaA reductase. mdpi.comresearchgate.netnih.gov BfaB first methylates a Δ9 unsaturated fatty acid to create a 10-methylene intermediate, which is then reduced by BfaA to the final 10-methyl product. researchgate.netnih.gov This pathway has been successfully reconstituted in other organisms like E. coli and yeast for the production of 10-methyl fatty acids. researchgate.netnih.govfrontiersin.org

The tmp (ten-methyl palmitate production) pathway , identified in some γ-proteobacteria, also appears to proceed through a 10-methylene intermediate. researchgate.netnih.gov This pathway involves the SAM-dependent methyltransferase TmpB. However, a key difference lies in the subsequent reduction step. The putative reductase in this pathway, TmpA, has been found to be inactive when expressed in heterologous hosts such as E. coli and yeast. researchgate.netnih.govchalmers.se This suggests that either TmpA requires specific conditions or cofactors not present in these hosts, or that another, yet unidentified, enzyme performs the reduction in its native organism. As a result, expression of the tmp pathway in these hosts often leads to the accumulation of the 10-methylene intermediate rather than the fully saturated 10-methyl fatty acid. researchgate.netnih.gov

| Pathway | Key Enzymes | Organism Group | Intermediate | Final Product | Notes |

| bfa | BfaB (Methyltransferase), BfaA (Reductase) | Actinomycetes (Mycobacterium, Thermomonospora) | 10-Methylene fatty acid | 10-Methyl fatty acid | Fully functional two-step pathway in native and some heterologous hosts. |

| tmp | TmpB (Methyltransferase), TmpA (putative Reductase) | γ-Proteobacteria | 10-Methylene fatty acid | 10-Methyl fatty acid (in native organism) | TmpA reductase is often inactive in heterologous hosts, leading to intermediate accumulation. |

Regulation of Biosynthetic Gene Expression and Enzyme Activity

The biosynthesis of this compound and other methyl-branched fatty acids (MBFAs) is intricately regulated at both the genetic and enzymatic levels to ensure cellular homeostasis and respond to environmental cues. This regulation involves a complex interplay of transcriptional control of gene expression and allosteric and covalent modification of key enzymes.

At the transcriptional level, the expression of genes involved in fatty acid synthesis is tightly controlled. In eukaryotes, transcription factors such as the sterol regulatory element-binding protein 1c (SREBP-1c) play a crucial role. nih.govnih.gov SREBP-1c is known to activate the expression of enzymes required for the synthesis of straight-chain fatty acids, and evidence suggests it also regulates the production of monomethyl branched-chain fatty acids (mmBCFAs). nih.govnih.gov For instance, in the nematode Caenorhabditis elegans, the SREBP homolog lpd-1 controls the expression of elongase enzymes, elo-5 and elo-6, which are essential for the synthesis of C15ISO and C17ISO mmBCFAs. nih.gov In bacteria like Mycobacterium tuberculosis, the PhoPR two-component system is involved in regulating the biosynthesis of methyl-branched lipids, which are associated with the bacterium's virulence. researchgate.net

Enzyme activity is another critical point of regulation. A key enzyme in the general fatty acid synthesis pathway, acetyl-CoA carboxylase (ACC), which produces the extender unit malonyl-CoA, is subject to both allosteric regulation and covalent modification. wikipedia.org In many organisms, ACC is allosterically activated by citrate, signaling an abundance of acetyl-CoA, and is inhibited by the final product of saturated fatty acid synthesis, palmitoyl-CoA, through feedback inhibition. wikipedia.org

For the synthesis of anteiso- and iso-branched fatty acids, the availability of branched-chain α-keto acid primers, derived from amino acids like isoleucine, leucine, and valine, is a determining factor. wikipedia.org The branched-chain α-keto acid decarboxylase (BCKA) enzyme, which is responsible for the decarboxylation of these α-keto acids to produce the primers, shows higher activity with branched-chain substrates compared to straight-chain ones. wikipedia.org The relative abundance of different branched-chain fatty acids can be influenced by the availability of their respective amino acid precursors. dntb.gov.ua

A recently discovered regulatory mechanism involves the enzyme ethylmalonyl-CoA decarboxylase 1 (ECHDC1). nih.govoup.com This cytosolic enzyme acts as a "metabolite repair" enzyme by degrading methylmalonyl-CoA and ethylmalonyl-CoA. nih.gov These non-canonical extender units can be promiscuously produced by ACC and incorporated by fatty acid synthase (FASN), leading to the formation of methyl- and ethyl-branched fatty acids. nih.gov By decarboxylating these substrates, ECHDC1 effectively limits the synthesis of such branched fatty acids, playing a crucial role in controlling their abundance in the cell. nih.govoup.comresearchgate.net

Genetic and Metabolic Engineering Strategies for Production

The unique properties of this compound and other MBFAs have driven efforts to develop microbial production platforms. Genetic and metabolic engineering strategies have been employed to harness and optimize the biosynthetic capabilities of various microorganisms, primarily focusing on heterologous expression of key enzymes in well-established industrial hosts.

Heterologous Expression in Yeast Systems (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)

The oleaginous yeast Yarrowia lipolytica has emerged as a particularly attractive chassis for producing unusual fatty acids due to its high capacity for lipid accumulation. nih.govresearchgate.netwiley.com Researchers have successfully engineered Y. lipolytica to produce 10-methyl and 10-methylene fatty acids by co-expressing the genes tmsA and tmsB from the bacterium Thermomonospora curvata. nih.gov The creation of a fusion enzyme, tmsA-B, further enhanced the production of 10-methylstearic acid, which constituted over 20% of the total fatty acids. nih.gov

Similarly, the two-step bfa pathway from actinomycetes has been successfully transferred to both Saccharomyces cerevisiae and Y. lipolytica. researchgate.netresearchgate.net In this pathway, the enzyme BfaB methylates a Δ9 unsaturated fatty acid to create a 10-methylene intermediate, which is then reduced by the BfaA enzyme to form the saturated 10-methyl branched fatty acid. researchgate.net The expression of these enzymes in Y. lipolytica led to the accumulation of 10-methyl branched fatty acids as triacylglycerides, reaching levels of more than 35% of the total cellular fatty acids. researchgate.net The development of a BfaA-B fusion enzyme was also shown to improve the conversion efficiency. researchgate.net These studies highlight the potential of yeast systems as scalable platforms for the production of specific MBFAs.

| Host Organism | Heterologous Genes | Product | Production Level (% of total fatty acids) |

| Yarrowia lipolytica | tmsA and tmsB from Thermomonospora curvata | 10-methylstearic acid | >20% |

| Yarrowia lipolytica | bfaA and bfaB from actinomycetes | 10-methyl branched fatty acids | >35% |

| Saccharomyces cerevisiae | bfaA and bfaB from actinomycetes | 10-methylene and 10-methyl branched fatty acids | Secreted as free fatty acids |

Engineered Bacterial Production Platforms (e.g., Escherichia coli)

Escherichia coli is a workhorse for metabolic engineering due to its rapid growth and well-characterized genetics. researchgate.netnih.gov It has been successfully engineered to produce various types of branched-chain fatty acids (BCFAs). researchgate.net For the production of 10-methyl stearic acid (a C19 MBFA), co-expression of the genes bfaA and bfaB from Capnocytophaga sputigena in E. coli resulted in the synthesis of the target compound via a 10-methylene intermediate. frontiersin.orgresearchgate.net

A significant challenge in engineering E. coli for high-level BCFAs production is overcoming metabolic bottlenecks. researchgate.net For instance, the overexpression of the branched-chain ketoacid dehydrogenase (BKD) complex, necessary for producing branched-chain primers, can deplete the cellular machinery for protein lipoylation, which is essential for the function of other native enzymes. researchgate.net Engineering the lipoylation pathways, for example by overexpressing the lipoate-protein ligase A (lplA), has been shown to restore enzyme function and dramatically increase BCFA production to levels comprising 85% of the total free fatty acids. researchgate.net Further strategies include deleting genes involved in fatty acid degradation (fadE) and expressing heterologous thioesterases to cleave the fatty acids from the fatty acid synthase complex, thereby increasing the yield of free fatty acids. nih.govnih.gov

| Engineered Strain | Key Genetic Modifications | Product | Titer/Percentage |

| E. coli | Co-expression of bfaA and bfaB from Capnocytophaga sputigena | 10-methyl stearic acid | Detected |

| E. coli | Expression of BsFabH2, overexpression of lplA, deletion of fadE | Branched-chain fatty acids | 276 mg/L, 85% of total free fatty acids |

Biological Functions and Mechanistic Roles of 10 Methyltetradecanoic Acid

Membrane Structural Integration and Functional Modulation in Cellular Systems

Influence on Membrane Fluidity and Permeability

10-Methyltetradecanoic acid, a type of branched-chain fatty acid (BCFA), plays a significant role in modulating the physical properties of cellular membranes, particularly their fluidity and permeability. BCFAs, including iso- and anteiso- forms, are major components of membrane lipids in many bacteria. nih.gov The branched nature of these fatty acids introduces steric hindrance that affects their packing within the lipid bilayer, which can in turn alter membrane fluidity and permeability. scbt.com

The working hypothesis is that branched fatty acids increase the fluidity of the bilayer, a function analogous to that of unsaturated fatty acids in the membranes of higher organisms. acs.org Atomistic simulations of biomimetic membranes have provided quantitative support for this, showing that an increase in branched-chain fatty acid content leads to increased bilayer fluidity. acs.org Generally, shorter chain lengths of BCFAs increase membrane fluidity. oup.com Specifically, fatty acids with anteiso branching are more effective at fluidizing the membrane than those with iso branching. nih.gov This is a critical adaptive response, especially for bacteria that thrive in extreme environments, such as thermophilic bacteria that synthesize BCFAs to maintain membrane fluidity at high temperatures. oup.com

The fluidity of a membrane, in turn, affects its permeability. uvigo.esrsc.org More fluid membranes tend to be more permeable. uvigo.es The incorporation of BCFAs like this compound influences membrane permeability by altering the packing efficiency of the lipid bilayers. scbt.comdellait.com This modulation of permeability is crucial for the cell's interaction with its environment and for maintaining cellular homeostasis. dellait.com Studies on model membrane systems like the parallel artificial membrane permeability assay (PAMPA) have shown that the lipid composition, including the nature of the fatty acid acyl chains, can significantly modulate the permeability of various compounds. nih.gov

Contributions to Cell Envelope Architecture and Stability

This compound and other BCFAs are integral to the architecture and stability of the bacterial cell envelope. nih.gov In many Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, odd-numbered branched fatty acids are predominantly found and are crucial for the cell's survival and growth. rsc.org In some bacteria, like Listeria monocytogenes, over 90% of the fatty acid complement consists of BCFAs, highlighting their importance for the physical structure and optimal function of the membrane. usda.gov

Cellular Signaling and Intercellular Communication Mechanisms

Host-Microbe Metabolic Interactions via Microbial Metabolites

This compound, as a microbial metabolite, is involved in the complex chemical dialogue between the host and its microbiome. researchgate.net Gut microbiota produce a vast array of metabolites, including BCFAs, which can act as signaling molecules influencing host physiology. unite.itnih.gov These interactions can modulate various host responses, including immune, metabolic, and neuronal functions. researchgate.net

The metabolic interplay between host and microbe is shaped by environmental cues and can become dysregulated in various diseases. researchgate.net For example, microbial metabolites of amino acids can influence blood pressure, kidney function, and glucose homeostasis. researchgate.net The presence of BCFAs in the gut is significant, as they constitute a substantial portion of the fatty acids in certain bacterial phyla. oup.com These fatty acids can influence the composition of the human intestinal microbiota itself. oup.com The study of these host-microbe metabolic interactions is crucial for understanding the development of microbiota-inspired therapies. researchgate.netnih.gov Advanced techniques, such as MALDI-MS imaging combined with fluorescence in situ hybridization (FISH), are now being used to create snapshots of bacterial metabolic activity within their natural environment, providing deeper insights into these chemical communications. mpi-bremen.de

Modulation of G-Protein-Coupled Receptors (GPCRs) and Other Signaling Pathways

Recent research has identified that microbial metabolites, including fatty acids, can interact with and modulate the activity of host G-protein-coupled receptors (GPCRs). unite.itresearchgate.netnih.gov GPCRs are a large family of transmembrane receptors involved in a multitude of signaling pathways that regulate cellular growth and function. nih.govfrontiersin.org

A large-scale functional screening of molecules produced by members of a simplified human microbiota identified several bacterial metabolites that agonize GPCRs. researchgate.netnih.gov Notably, 12-methyltetradecanoic acid was found to interact with GPCRs associated with diverse functions within the nervous and immune systems. unite.itresearchgate.netnih.gov This suggests that structurally simple metabolites arising from primary bacterial metabolism can potentially modulate diverse aspects of human health. researchgate.netnih.gov While the direct interaction of this compound with specific GPCRs is an area of ongoing research, the findings for the closely related 12-methyltetradecanoic acid provide a strong indication of its potential role in GPCR signaling. unite.itresearchgate.netnih.gov The discovery of GPCRs for long-chain free fatty acids, such as FFA1 (GPR40) and GPR120, has expanded our understanding of these nutrients as signaling molecules and has opened new avenues for therapeutic targeting in metabolic diseases. nih.gov

Ecological Interactions and Biochemical Defense Mechanisms

This compound and other BCFAs also play roles in the ecological interactions and defense mechanisms of the organisms that produce them. In the context of plant-microbe interactions, metabolites present in nectar can inhibit the growth of nectar-inhabiting microorganisms. frontiersin.org For instance, 12-methyltetradecanoic acid has been shown to inhibit the growth of several bacteria found in the nectar of Camellia reticulata, including Bacillus subtilis, Curtobacterium flaccumfaciens, and Rothia terrae. frontiersin.org This suggests a role for this fatty acid in maintaining the homeostasis of the nectar environment. frontiersin.org

Furthermore, some microbial fatty acids have been identified as inhibitors of pathogenic fungi. 12-methyltetradecanoic acid has been reported to inhibit the formation of appressoria in the rice pathogen Magnaporthe oryzae, a crucial step in its infection process. researchgate.net In another example of ecological interaction, outer membrane vesicles (OMVs) released by the plant pathogen Xylella fastidiosa contain various molecules, including a diffusible signal factor, 12-methyltetradecanoic acid (CVC-DSF), which are associated with the bacterium's virulence. apsnet.org These findings highlight the diverse roles of this compound and related BCFAs in mediating interactions between organisms and in providing biochemical defense.

Antifouling Bioactivity and Larval Settlement Inhibition

The accumulation of marine organisms on submerged surfaces, a process known as biofouling, poses significant economic and environmental challenges. Research into natural, non-toxic antifouling compounds has identified branched-chain fatty acids as promising candidates.

A study focusing on the isomer 12-methyltetradecanoic acid (12-MTA) , isolated from Streptomyces sp., demonstrated potent inhibitory effects on the larval settlement of the polychaete Hydroides elegans, a major fouling organism. researchgate.net This compound was effective at a low concentration, with a calculated 50% effective concentration (EC50) of 0.6 µg/ml, while showing very low toxicity. researchgate.net The high ratio of lethal concentration to effective concentration (LC50/EC50 > 130) highlights its potential as a non-toxic antifouling agent. researchgate.net This research is the first to prove the antifouling bioactivity of a branched-chain fatty acid, suggesting it acts as a negative cue for larval settlement. researchgate.net

Contributions to Plant Nectar Antibacterial Properties

Plant nectar, a sugar-rich liquid, is a crucial reward for pollinators. However, it is also susceptible to microbial contamination, which can lead to spoilage. frontiersin.orgnih.gov Plants have evolved chemical defenses to maintain nectar integrity. frontiersin.orgnih.gov

In a study of Camellia reticulata nectar, the isomer 12-methyltetradecanoic acid was identified as one of the metabolites that contributes to the nectar's antibacterial properties. frontiersin.orgnih.gov While hydrogen peroxide was found to be the primary antibacterial agent, 12-MTA worked synergistically with it and other compounds to maintain nectar homeostasis. frontiersin.org In vitro experiments confirmed that 12-MTA exhibited inhibitory effects against several nectar-inhabiting bacteria. frontiersin.orgnih.gov

Interactive Table 1: Antibacterial Activity of 12-Methyltetradecanoic Acid in Camellia reticulata Nectar

| Bacterial Strain | Inhibition Observed | Source |

|---|---|---|

| Bacillus subtilis | Yes | frontiersin.orgnih.gov |

| Curtobacterium flaccumfaciens | Yes | frontiersin.orgnih.gov |

| Rothia terrae | Yes | frontiersin.orgnih.gov |

| Serratia liquefaciens | No | frontiersin.orgnih.gov |

| Metschnikowia reukaufii (Yeast) | No | frontiersin.orgnih.gov |

Developmental and Physiological Roles in Model Organisms

Essentiality in Caenorhabditis elegans Growth and Development

The nematode Caenorhabditis elegans is a powerful model organism for studying developmental biology. Research has revealed that monomethyl branched-chain fatty acids (mmBCFAs) are essential for its proper growth and development. nih.govplos.org The worm synthesizes two key mmBCFAs de novo: 13-methyltetradecanoic acid (C15ISO) and 15-methylhexadecanoic acid (C17ISO). nih.govplos.org

Suppression of the enzymes responsible for synthesizing these fatty acids, particularly ELO-5, leads to a dramatic reduction in both C15ISO and C17ISO levels. nih.govplos.org This deficiency causes the worms to arrest their development at the first larval stage (L1). nih.govplos.org This growth arrest is reversible and can be overcome by supplementing the diet with specific mmBCFAs, demonstrating their critical role in developmental progression. nih.govplos.org Dietary supplementation with C15ISO has been shown to accelerate development, though not as dramatically as C17ISO. researchgate.netbiorxiv.org Furthermore, a diet rich in BCFAs has been observed to delay development and reduce brood size in C. elegans, indicating that the balance of these fatty acids is crucial for organismal health. biorxiv.org

Advanced Analytical Methodologies for the Characterization and Detection of 10 Methyltetradecanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures. For fatty acids, including branched-chain variants like 10-methyltetradecanoic acid, gas and liquid chromatography are the primary methods used.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. measurlabs.com For fatty acids, analysis is typically performed on their more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). aocs.orgsigmaaldrich.comresearchgate.net GC-FID is a widely used method for the quantitative analysis of these compounds. measurlabs.comjppres.comscioninstruments.com

The core principle of GC-FID involves separating compounds based on their boiling points and interactions with a stationary phase within a capillary column. sigmaaldrich.com Non-polar columns are often used, where analytes are separated primarily by their boiling points. sigmaaldrich.com As the separated components exit the column, they are combusted in a hydrogen-air flame. scioninstruments.com This combustion produces ions, generating a current that is proportional to the amount of carbon atoms in the analyte. scioninstruments.com The detector's response is then used to quantify the compound. jppres.comscioninstruments.com

GC-FID is known for its robustness, sensitivity, and wide dynamic range, making it suitable for quantifying a broad spectrum of organic compounds, including branched-chain fatty acids. scioninstruments.comresearchgate.net The quantification is typically achieved through internal standardization, where a known amount of a reference compound is added to the sample. jppres.com

Table 1: Typical GC-FID Parameters for Fatty Acid Analysis

| Parameter | Value/Description | References |

|---|---|---|

| Column | Non-polar or medium-polar capillary columns (e.g., Equity-1, Restek RT2560) | sigmaaldrich.commdpi.com |

| Injector Temperature | 230 °C - 280 °C | sigmaaldrich.commdpi.com |

| Detector Temperature | 250 °C - 280 °C | sigmaaldrich.commdpi.com |

| Carrier Gas | Helium or Hydrogen | mdpi.comigem.org |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | aocs.orgsigmaaldrich.comresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for the separation of less volatile or thermally sensitive compounds. nih.govhplc.eu Reversed-phase (RP)-HPLC is a common mode used for fatty acid analysis, separating molecules based on their hydrophobicity. nih.govresearchgate.net

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. nih.govjafs.com.pl Branched-chain fatty acids, such as this compound, can be separated from their straight-chain isomers using this technique. nih.govresearchgate.net The detection of fatty acids in HPLC can be challenging due to their low UV absorbance at higher wavelengths. jafs.com.pl To overcome this, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance sensitivity. jafs.com.pltandfonline.com

Ultra-High-Performance Liquid Chromatography (UPLC), a variant of HPLC, utilizes smaller particle size columns to achieve faster and more efficient separations. nih.gov This can significantly reduce analysis time compared to traditional GC methods. nih.gov

Table 2: HPLC Conditions for Fatty Acid Separation

| Parameter | Value/Description | References |

|---|---|---|

| Column | Reversed-phase C18 or C30 | nih.govtandfonline.com |

| Mobile Phase | Gradients of acetonitrile/water, often with additives like trifluoroacetic acid or ammonium (B1175870) acetate. | nih.govjafs.com.plnih.gov |

| Detection | UV (after derivatization), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | hplc.eujafs.com.pl |

| Derivatization | Often required for sensitive UV or fluorescence detection. | jafs.com.pltandfonline.com |

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of compounds. When coupled with a chromatographic separation technique, it provides a powerful method for the definitive identification of analytes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem MS (GC-MS/MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.netetamu.edu After separation in the GC column, the analyte molecules are ionized, typically by electron ionization (EI). etamu.edu This high-energy ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. etamu.eduwhitman.edu For FAMEs, characteristic fragmentation patterns, including the molecular ion peak and fragments resulting from cleavages near the ester group, are observed. whitman.edulibretexts.org

The analysis of this compound as its methyl ester (methyl 10-methyltetradecanoate) by GC-MS would involve monitoring for its specific retention time and the characteristic ions in its mass spectrum. unar.ac.idbanglajol.info Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it further, and then detecting the resulting product ions. This technique is highly selective and can reduce background noise, improving detection limits. researchgate.net

Selected Ion Monitoring (SIM) for Targeted Detection

Selected Ion Monitoring (SIM) is a GC-MS technique that enhances the sensitivity and selectivity of detection for specific compounds. nih.govnih.gov Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. nih.govnih.govjci.org For the methyl ester of this compound, this would involve monitoring ions that are prominent in its mass spectrum. banglajol.info

This targeted approach is particularly useful for detecting low levels of a compound in a complex matrix. nih.govresearchgate.netresearchgate.net For instance, SIM has been successfully used to detect tuberculostearic acid (10-methyloctadecanoic acid), a structurally related branched-chain fatty acid, in clinical samples. nih.govnih.govjci.org The same principle is applicable to the detection of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS (e.g., APCI-MS2)

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it suitable for a wide range of compounds, including those not amenable to GC. nih.govnih.gov Various ionization techniques can be employed, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being common choices for lipid analysis. aocs.orgnih.gov

APCI is a gas-phase ionization technique that is well-suited for the analysis of less polar molecules. nih.govnih.gov In the context of fatty acid analysis, LC-APCI-MS can be used to determine the molecular weight and, with tandem MS (MS/MS or MS2), to obtain structural information. mdpi.comresearchgate.net For example, using an acetonitrile-containing mobile phase in APCI can lead to the formation of adducts that, upon fragmentation, provide information about the positions of double bonds or branching points in the fatty acid chain. mdpi.comresearchgate.net

LC-MS/MS methods, often using ESI, are highly sensitive and specific. nih.govmdpi.comnih.gov These methods frequently involve derivatization of the fatty acids to improve ionization efficiency. nih.govmdpi.com The technique allows for the separation and quantification of various fatty acids, including branched-chain forms, from complex biological samples. nih.govahajournals.org

Strategies for Methyl Branch and Double Bond Position Determination

Determining the exact position of the methyl branch and any double bonds within the fatty acid chain is critical for unambiguous identification. Mass spectrometry (MS) coupled with gas chromatography (GC) is a cornerstone technique. oup.com

Methyl Branch Position:

Mass Spectrometry (MS): When analyzing fatty acid methyl esters (FAMEs) by GC-MS, the fragmentation patterns in the mass spectra provide clues to the methyl branch position. oup.com Cleavage of the bond on the ester side of the methyl branch forms a primary ion, while cleavage on the other side, including the methyl branch, results in a secondary ion. oup.com The diagnostic value of these ions helps in pinpointing the branch location. oup.com However, the mass spectra of isomeric FAMEs can be very similar, making definitive identification challenging. nih.gov

Derivatization: To overcome the limitations of analyzing FAMEs directly, derivatization into pyrrolidides or picolinyl esters can facilitate the localization of the methyl branch. nih.govrsc.org These derivatives produce more diagnostic fragmentation patterns upon mass spectrometric analysis, making the position of the methyl branch clearer. nih.govrsc.org For instance, the mass spectrum of a this compound pyrrolidide would show specific fragmentation ions that indicate the methyl group at the C-10 position. wiley.com

Chemical Degradation: Oxidative degradation of the fatty acid chain with reagents like potassium permanganate (B83412) can also be employed. This process breaks the carbon chain, and the resulting fragments, such as smaller acids and ketones, can be analyzed to deduce the original branch position. publish.csiro.au

Double Bond Position:

While this compound is a saturated fatty acid, the methodologies for determining double bond positions in related unsaturated fatty acids are relevant in complex sample analysis where various fatty acids coexist.

Chemical Ionization Mass Spectrometry: A technique using acetonitrile as a chemical ionization reagent can help localize double bonds in unsaturated FAMEs. shimadzu.com

Ozonolysis-Mass Spectrometry: Coupling ozonolysis with direct analysis in real time mass spectrometry (DART-MS) allows for the cleavage of carbon-carbon double bonds and subsequent identification of the resulting fragments, thereby revealing the original double bond position. rsc.org

Derivatization with Dimethyl Disulfide (DMDS): Derivatization with DMDS followed by GC-MS analysis is a well-established method for determining double bond locations in monounsaturated fatty acids. nih.gov

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. beilstein-journals.org For this compound, the NMR spectra would show characteristic signals corresponding to the methyl group at the C-10 position, distinguishing it from other isomers. beilstein-journals.org While FT-IR spectroscopy helps identify functional groups, NMR is superior for determining the complete organic structure. thermofisher.com

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum will prominently display a strong absorption band corresponding to the carbonyl group (C=O) of the carboxylic acid. mdpi.com Another key feature is the broad absorption in the O-H stretching region, indicative of the hydrogen-bonded hydroxyl group of the acid. mdpi.com When converted to its methyl ester (FAME), the spectrum will show characteristic peaks for the carbonyl group of the ester and the methoxy (B1213986) group. journalajacr.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) for Carboxylic Acid | Characteristic IR Absorption (cm⁻¹) for FAME |

| Carbonyl (C=O) | ~1710 | ~1740 |

| Hydroxyl (O-H) | ~3300-2500 (broad) | N/A |

| Methyl (CH₃) asymmetric bending | N/A | ~1436 |

| Methoxy (O-CH₃) stretching | N/A | ~1197 |

Sample Preparation and Derivatization Strategies for Analysis (e.g., FAME)

Proper sample preparation is crucial for accurate analysis of this compound, especially when it is part of a complex biological matrix. glsciences.eu Because of their polarity, free fatty acids can be difficult to analyze directly by GC. labtorg.kz Therefore, they are typically converted into less polar and more volatile derivatives. labtorg.kz

The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs) . labtorg.kzrestek.com This process, known as transesterification, involves reacting the fatty acid with an alcohol, usually methanol (B129727), in the presence of a catalyst like boron trichloride (B1173362) (BCl₃) or methanolic potassium hydroxide. labtorg.kzresearchgate.net

A typical FAME preparation procedure involves:

Extraction of lipids from the sample using a nonpolar solvent. restek.com

Saponification (hydrolysis) of the lipids to release the free fatty acids. restek.com

Esterification of the fatty acids to form FAMEs. labtorg.kz

Extraction and purification of the FAMEs before GC analysis. labtorg.kz

The resulting FAMEs are thermally stable and volatile, making them ideal for analysis by gas chromatography. restek.comthermofisher.com

Applications in Biomarker Discovery and Microbial Identification

This compound and other branched-chain fatty acids are valuable biomarkers for identifying specific microorganisms and can be indicative of certain biological processes. caltech.eduifremer.fr

Microbial Identification: The fatty acid profiles of bacteria are often unique and can be used as a chemotaxonomic tool for their identification. nio.res.in this compound, along with other methyl-branched fatty acids, has been identified in various bacteria. wiley.com For example, it is a known component of the lipids of certain sulfate-reducing bacteria like Desulfobacter. microbiologyresearch.orgnih.gov Its presence and abundance in an environmental or clinical sample can, therefore, suggest the presence of these specific bacterial groups. microbiologyresearch.org Studies have used FAME analysis to characterize bacterial diversity in various environments, with specific branched-chain fatty acids serving as signature markers for certain bacterial families or species. nio.res.in For instance, one study found 13-methyltetradecanoic acid to be the most abundant fatty acid in Bacillus licheniformis. ajbls.com

Biomarker Discovery: The presence of certain fatty acids can be linked to specific metabolic states or diseases. For example, branched-chain fatty acids have been investigated as potential biomarkers for various conditions. mdpi.complos.org While research on this compound specifically is ongoing, related methyl-branched fatty acids have been studied in the context of prostate cancer and rumen fermentation. mdpi.complos.org The analysis of fatty acids in biological samples like plasma or tissue can provide insights into metabolic pathways and potential disease markers. glsciences.eu

Laboratory Synthesis and Derivatization Strategies for Research Applications

Chemical Synthesis Pathways for 10-Methyltetradecanoic Acid and its Stereoisomers

The synthesis of this compound, a branched-chain fatty acid, and its specific stereoisomers is essential for research into its biological functions. Various chemical strategies have been developed to produce this compound, often focusing on the creation of the chiral center at the C-10 position.

A common approach involves multi-step convergent synthesis. For example, a synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid), a related compound, utilized racemic 1-iodo-2-methyldecane, which was synthesized from 1-octanal and 1-carboethoxyethylidenetriphenylphosphorane. nih.gov This intermediate was then coupled with 1-hydroxyoct-7-yne, followed by hydrogenation and oxidation to yield the final racemic fatty acid. nih.gov Similar strategies can be adapted for the synthesis of this compound by selecting appropriate starting materials to achieve the desired 15-carbon backbone.

To obtain specific stereoisomers, chiral pool synthesis is a powerful strategy. A short, four-step synthesis of both the 10R- and 10S-enantiomers of tuberculostearic acid was achieved starting from citronellyl bromide, a naturally occurring chiral monoterpene. nih.gov This approach leverages the pre-existing chirality of the starting material to control the stereochemistry of the final product.

Another method for achieving enantioselectivity is through asymmetric reactions. For instance, the synthesis of stereoisomers of 3-hydroxy-4-methyltetradecanoic acid employed Sharpless asymmetric epoxidation as a key step to establish the chiral centers. researchgate.nettandfonline.com This epoxide was then opened with an organometallic reagent to introduce the methyl group, followed by further transformations to yield the desired fatty acid. researchgate.nettandfonline.com Such asymmetric methods are crucial for producing enantiomerically pure compounds for detailed biological evaluation.

The Wittig reaction is another valuable tool. A synthesis for 13-methyl-tetradecanoic acid, an isomer of the target compound, was developed using a Wittig reaction to elongate an undecanoic acid chain with isobutyraldehyde. researchgate.netcsic.es This reaction, involving the formation of a phosphorus ylide, is a classic method for carbon-carbon double bond formation, which can then be hydrogenated to the saturated fatty acid chain. researchgate.netcsic.es

| Synthesis Strategy | Key Reactions/Features | Outcome | Reference |

| Convergent Synthesis | Coupling of separately synthesized fragments (e.g., an alkyl iodide and an alkyne). | Racemic mixture of the fatty acid. | nih.gov |

| Chiral Pool Synthesis | Utilizes a readily available chiral starting material (e.g., citronellyl bromide). | Enantiomerically pure (R)- and (S)-isomers. | nih.gov |

| Asymmetric Epoxidation | Sharpless epoxidation to create chiral centers, followed by epoxide opening. | Specific stereoisomers of a functionalized precursor. | researchgate.nettandfonline.com |

| Wittig Olefination | Chain elongation using a phosphorus ylide and an aldehyde, followed by hydrogenation. | Isomer of the target fatty acid (e.g., 13-methyltetradecanoic acid). | researchgate.netcsic.es |

Preparation of Esters and Other Derivatives for Biochemical and Biological Studies

For analytical and biological applications, this compound is frequently converted into various derivatives, most commonly esters, to enhance volatility for gas chromatography or to modify solubility and reactivity for biochemical assays.

Methyl Esters: The most common derivatives are fatty acid methyl esters (FAMEs), primarily prepared for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.gov Several methods exist for their preparation:

Acid-Catalyzed Esterification: This is the most frequently used method, employing reagents like 5% anhydrous hydrogen chloride in methanol (B129727) or 10% boron trifluoride in methanol. aocs.org The lipid sample is typically heated with the reagent to drive the reaction to completion. nih.govaocs.org A convenient and effective method uses a solution of hydrochloric acid in a methanol/water mixture, which can transesterify various lipid classes, including triacylglycerols and phospholipids (B1166683), directly into FAMEs. nih.gov

Base-Catalyzed Transesterification: This method is also widely used for preparing FAMEs from glycerolipids. It is generally faster than acid-catalyzed methods but is not suitable for esterifying free fatty acids. aocs.org

Other Derivatives: For specific research purposes, other derivatives are synthesized.

Picolinyl Esters: These derivatives are useful for mass spectrometry as they produce characteristic fragmentation patterns that help determine the position of features like double bonds or methyl branches along the fatty acid chain. aocs.org

Fluorescent Esters: To study the uptake and distribution of fatty acids in cells, they can be derivatized with a fluorescent tag. Chiral fluorescent reagents can be used to separate and analyze the enantiomers of branched-chain fatty acids by high-performance liquid chromatography (HPLC). tandfonline.com

Activated Acids: The carboxylic acid can be converted to a more reactive form, such as an acid chloride or an imidazolide, which can then be coupled to other molecules like amino acids or alcohols. aocs.org This is useful for synthesizing custom probes or complex lipids for metabolic studies. nih.gov

| Derivative Type | Preparation Reagent/Method | Primary Application | Reference |

| Methyl Ester (FAME) | Methanolic HCl, Methanolic H₂SO₄, or BF₃-Methanol | Gas Chromatography (GC), GC-MS Analysis | nih.govaocs.org |

| Picolinyl Ester | Reaction with picolinyl alcohol | Structural elucidation by Mass Spectrometry | aocs.org |

| Fluorescent Ester | Coupling with a fluorescent tag (e.g., chiral reagents) | HPLC analysis, chiral separation, cellular imaging | tandfonline.com |

| Activated Acid (e.g., Imidazolide) | 1,1′-Carbonyldiimidazole | Synthesis of complex lipids and probes | aocs.org |

Isotopic Labeling Approaches for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is an indispensable technique for tracing the metabolic fate of this compound in biological systems. bitesizebio.com This involves synthesizing the fatty acid with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), at specific positions. mdpi.com When the labeled compound is introduced into cells or organisms, its journey through metabolic pathways can be monitored by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comescholarship.org

Synthesis of Labeled Fatty Acids: The synthesis of isotopically labeled fatty acids follows the same chemical pathways as their unlabeled counterparts, but incorporates labeled building blocks at key steps.

Carbon-13 (¹³C) Labeling: To introduce a ¹³C label, a precursor containing the isotope is used. For example, [1-¹³C]tetradecanoic acid was synthesized by reacting 1-bromotridecane (B143060) with potassium cyanide (K¹³CN), followed by hydrolysis of the resulting nitrile. nih.gov Labeling at other positions can be achieved by using different labeled starting materials, such as a ¹³C-labeled alkyl halide in a malonic ester synthesis. nih.gov

Deuterium (²H) Labeling: Deuterium labels can be incorporated through various methods. One approach involves the reduction of a suitable precursor with a deuterium source. For instance, the synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids has been achieved using reagents like lithium aluminum deuteride (B1239839) for reduction steps or by using deuterated solvents in the presence of a catalyst. nih.gov A synthesis of a deuterium-labeled serine dipeptide lipid involved the use of [²H₉]-pentadecanol, which was prepared and incorporated into the final molecule. nih.gov

Applications in Metabolic Tracing: Once administered, the labeled fatty acids and their downstream metabolites can be distinguished from their endogenous, unlabeled counterparts by their increased mass. mdpi.com This allows researchers to:

Determine metabolic fate: Track the incorporation of the fatty acid into complex lipids like phospholipids and triglycerides. nih.gov

Quantify pathway flux: Measure the rate at which the fatty acid is oxidized or converted into other molecules. escholarship.org

Elucidate novel pathways: Discover previously unknown metabolic transformations.

The choice between ¹³C and deuterium labeling depends on the specific research question. ¹³C is often preferred as deuterium labels can sometimes be lost during certain enzymatic reactions, such as desaturation, and C-D bonds can exhibit kinetic isotope effects that may alter reaction rates. mdpi.com

Future Research Directions and Unexplored Avenues in 10 Methyltetradecanoic Acid Research

Deepening Mechanistic Understanding of Biosynthetic Regulation and Enzyme Specificity

The biosynthesis of branched-chain fatty acids (BCFAs) is a fascinating process that deviates from the canonical straight-chain fatty acid synthesis. In many bacteria, the initiation of BCFA synthesis is governed by the substrate specificity of the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). researchgate.netscispace.com This enzyme preferentially utilizes branched-chain acyl-CoA primers, which are derived from the catabolism of branched-chain amino acids. frontiersin.orgnih.gov This crucial step dictates the incorporation of a methyl branch into the fatty acid chain.

While this general mechanism provides a framework, the specific regulatory networks that control the expression and activity of the enzymes involved in 10-methyltetradecanoic acid synthesis remain largely uncharacterized. Future research will need to employ a combination of genetic, biochemical, and biophysical approaches to elucidate the transcriptional and allosteric regulation of the key enzymes. A critical area of focus will be to understand how environmental cues and the metabolic state of the cell influence the flux through the BCFA synthesis pathway, leading to the production of this compound.

Furthermore, a detailed kinetic and structural analysis of the enzymes responsible for the synthesis of this specific isomer is paramount. Understanding the molecular basis of enzyme specificity will be instrumental for future protein engineering efforts. researchgate.net Key questions to be addressed include: What are the precise kinetic parameters of the enzymes involved? What structural features of the enzyme's active site determine the preference for substrates that lead to the formation of a methyl group at the 10th carbon position?

| Key Research Questions in Biosynthetic Regulation and Enzyme Specificity |

| What are the transcriptional regulators that control the genes for this compound biosynthesis? |

| How do cellular levels of branched-chain amino acid precursors influence the production of this compound? |

| What are the allosteric regulatory mechanisms that fine-tune the activity of the biosynthetic enzymes? |

| What are the three-dimensional structures of the key enzymes involved in this compound synthesis? |

| How can the substrate specificity of these enzymes be rationally engineered to produce specific BCFA isomers? |

Elucidation of Novel Biological Roles and Molecular Signaling Cascades

Branched-chain fatty acids are known to be integral components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and integrity. lipotype.com However, the specific biological functions of this compound, beyond this general role, are largely unknown. It is plausible that this particular fatty acid possesses unique biological activities and may participate in specific molecular signaling pathways.

Future investigations should aim to uncover these novel roles. This could involve studying the effect of this compound on various cellular processes, such as cell proliferation, differentiation, and intercellular communication. It is also important to investigate whether this fatty acid can act as a signaling molecule itself or as a precursor to signaling molecules. Fatty acids and their derivatives are known to be involved in a multitude of signaling pathways, acting as modulators and messengers. nih.gov

Identifying the receptors and downstream signaling components that interact with this compound will be a key step in unraveling its signaling functions. This could involve techniques such as affinity chromatography to isolate binding partners and subsequent proteomic analysis to identify them. Understanding these interactions will provide valuable insights into how this fatty acid exerts its biological effects and could potentially open up new avenues for therapeutic intervention.

Advancements in Analytical Techniques for Comprehensive Profiling and Imaging

A significant hurdle in understanding the biology of this compound is the challenge associated with its accurate and sensitive detection and quantification, particularly in complex biological matrices. The presence of numerous structural isomers of fatty acids necessitates the use of advanced analytical techniques that can provide high-resolution separation and unambiguous identification.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of fatty acids. creative-proteomics.comjeol.com Future advancements in this area will likely focus on the development of novel chromatographic methods with improved resolution for separating closely related BCFA isomers. Furthermore, the use of soft ionization techniques in mass spectrometry can help in preserving the molecular ion, which is often fragmented in conventional electron ionization, thereby aiding in accurate identification. jeol.com

A particularly exciting frontier is the application of mass spectrometry imaging (MSI) to visualize the spatial distribution of this compound within microbial colonies and tissues. maastrichtuniversity.nl This technique can provide invaluable information on the localization of this fatty acid in different cellular compartments or in specific regions of a microbial biofilm, offering clues about its localized functions. The integration of MSI with other imaging modalities will provide a more comprehensive picture of the chemical landscape of biological systems. maastrichtuniversity.nl

| Advanced Analytical Technique | Application in this compound Research |

| High-Resolution Gas Chromatography | Separation of this compound from other C15:0 isomers. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and fragmentation analysis for unambiguous identification. |

| Supercritical Fluid Chromatography (SFC) | Alternative separation technique with unique selectivity for fatty acid isomers. |

| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of this compound in situ. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers based on their shape and size, providing an additional dimension of separation. mdpi.com |

Harnessing Microbial Systems for Sustainable and Scalable Production of Specific Isomers

The unique physicochemical properties of branched-chain fatty acids make them attractive targets for various industrial applications. The ability to produce specific isomers of BCFAs, such as this compound, in a sustainable and scalable manner is a key objective for metabolic engineering. researchgate.netrsc.org Microbial systems, with their metabolic plasticity and rapid growth rates, offer a promising platform for the production of these valuable molecules. mdpi.com

Future research in this area will focus on the development of robust microbial cell factories for the high-level production of this compound. This will involve a multi-pronged metabolic engineering approach, including:

Enhancing Precursor Supply: Increasing the intracellular availability of branched-chain acyl-CoA primers and malonyl-CoA extenders. mdpi.com

Overexpression of Key Biosynthetic Enzymes: Engineering the expression of specific FabH and other fatty acid synthase components that favor the production of the desired isomer.

Elimination of Competing Pathways: Deleting genes involved in pathways that divert precursors away from BCFA synthesis.

Optimization of Fermentation Processes: Developing efficient fermentation strategies to maximize product yield and titer.

A key challenge will be to achieve high specificity for the 10-methyl isomer. This may require protein engineering of the key biosynthetic enzymes to alter their substrate preference and product profile. The development of synthetic metabolic pathways that are orthogonal to the host's native metabolism could also be a viable strategy. nih.gov

Integration with Multi-Omics Approaches in Systems Biology and Lipidomics

To gain a comprehensive understanding of the role of this compound in biological systems, it is essential to move beyond a single-gene or single-pathway approach and embrace a systems-level perspective. The integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics), will be crucial. embopress.orgnih.gov

Lipidomics, the large-scale study of lipids, will play a central role in profiling the changes in the lipid landscape in response to genetic or environmental perturbations related to this compound. creative-proteomics.comnih.govnih.govfrontiersin.orguu.nluu.nl By correlating these lipidomic datasets with transcriptomic and proteomic data, researchers can identify the regulatory networks and signaling pathways that are influenced by this specific fatty acid. embopress.org

常见问题

Q. What are the standard methods for synthesizing 10-methyltetradecanoic acid in laboratory settings?

Synthesis typically involves esterification or carboxylation of branched-chain precursors. For example, methyl tetradecanoate derivatives (e.g., methyl myristate) can be modified via catalytic methylation at the 10th carbon using Grignard reagents or palladium-mediated cross-coupling . Purification often employs fractional distillation or preparative HPLC, with purity verified by GC-MS or NMR (≥98% purity for research-grade applications) .

Q. How can researchers characterize the physical properties of this compound?

Key properties include melting point (10–23°C), boiling point (~306.6°C), and density (0.879 g/cm³ at 20°C) . Differential scanning calorimetry (DSC) determines thermal stability, while FT-IR and H/C NMR confirm structural integrity. For accurate data, reference standards from authoritative databases like NIST Chemistry WebBook are recommended .

Q. What biological roles or pathways involve this compound?

This branched-chain fatty acid is studied in lipid metabolism, particularly in bacterial membranes (e.g., Mycobacterium species) where it influences membrane fluidity . In vitro assays often use lipid extraction followed by LC-MS/MS to quantify its presence in biological matrices .

Advanced Research Questions

Q. How can experimental design address batch-to-batch variability in synthesized this compound?

Variability arises from incomplete methylation or residual solvents. Implement quality control (QC) protocols:

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may stem from differences in cell lines, assay conditions, or compound purity. To reconcile:

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent type (DMSO vs. ethanol) .

- Dose-response validation : Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .

- Purity verification : Cross-check with certified reference materials (CRMs) from NIST or ECHA .

Q. What advanced chromatographic techniques improve detection of this compound in complex biological samples?

For trace-level analysis:

- Derivatization : Convert to methyl esters via BF₃-methanol to enhance volatility for GC-MS .

- Two-dimensional LC-MS/MS : Use a C18 column (1.7 µm particle size) with a gradient elution (0.1% formic acid in acetonitrile/water) to separate isomers .

- Internal standards : Deuterated analogs (e.g., d₃-10-methyltetradecanoic acid) correct for matrix effects .

Q. How can computational modeling predict the interactions of this compound with lipid bilayers?

Molecular dynamics (MD) simulations with software like GROMACS or CHARMM model membrane insertion. Parameters include:

- Force fields : Lipid14 or Slipids for acyl chain behavior.

- Simulation time : ≥100 ns to observe equilibrium properties . Validate predictions experimentally using neutron scattering or fluorescence anisotropy .

Methodological Notes

- Data Reporting : Follow ICH M10 guidelines for bioanalytical method validation, including sensitivity (LOQ ≤ 1 ng/mL) and precision (CV ≤ 15%) .

- Ethical Compliance : Adhere to ECHA’s SVHC (Substances of Very High Concern) protocols for handling and disposal .

- Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。